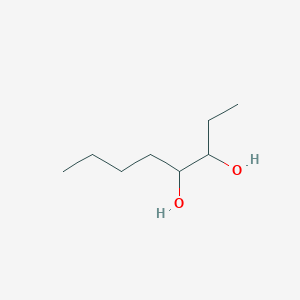
Octane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-3,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. The molecular formula for this compound is C8H18O2. This compound is a derivative of octane, an eight-carbon alkane, with hydroxyl groups attached to the third and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octane-3,4-diol can be synthesized through several methods, including:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of octene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction of Diketones: Another approach is the reduction of octane-3,4-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Octane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
Octane-3,4-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Octane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparison with Similar Compounds
Octane-3,4-diol can be compared with other similar diols, such as:
Butane-2,3-diol: A shorter-chain diol with hydroxyl groups on the second and third carbon atoms.
Hexane-2,5-diol: A six-carbon diol with hydroxyl groups on the second and fifth carbon atoms.
Decane-4,5-diol: A longer-chain diol with hydroxyl groups on the fourth and fifth carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its hydroxyl groups, which confer distinct chemical and physical properties compared to other diols .
Properties
CAS No. |
99799-31-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
UJWVPVVMYOBBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















